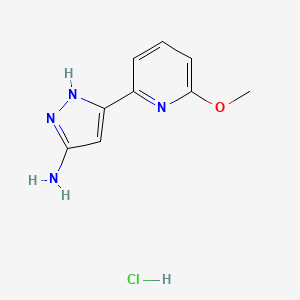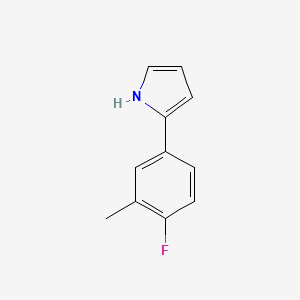
O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride typically involves the reaction of 2,5-dimethylphenylhydroxylamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include steps such as crystallization and recrystallization to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted phenyl derivatives .
Applications De Recherche Scientifique
O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride include:
N,O-Dimethylhydroxylamine hydrochloride: Used in the synthesis of Weinreb amides and other organic compounds.
Hydroxylamine hydrochloride: A common reagent used in the synthesis of oximes and hydrazones.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Propriétés
Formule moléculaire |
C8H12ClNO |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
O-(2,5-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5H,9H2,1-2H3;1H |
Clé InChI |
CPPUTBZSXFSYMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






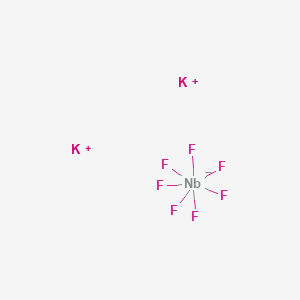
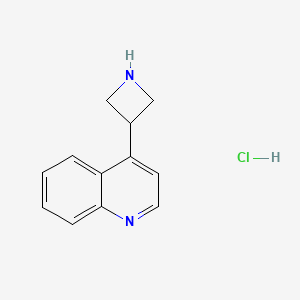

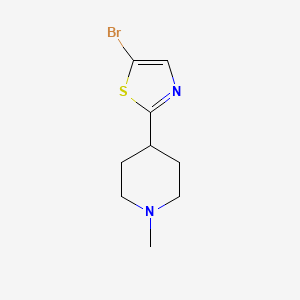
![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)
